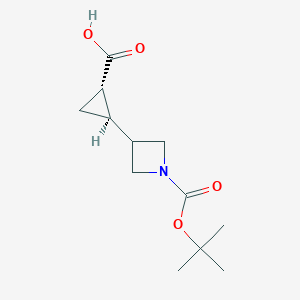
1,2,3,4,5,6-Hexaethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexaethylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic hydrocarbons derived from benzene. These compounds are characterized by the substitution of hydrogen atoms on the benzene ring with ethyl and methyl groups, respectively. Their unique structures make them interesting subjects for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexaethylbenzene: can be synthesized through the alkylation of benzene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
1-iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 1,2,3,4-tetramethylbenzene using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent such as acetic acid to facilitate the dissolution of iodine.
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of recyclable catalysts and solvents is also common to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexaethylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene undergo various chemical reactions, including:
Substitution Reactions: Both compounds can participate in electrophilic aromatic substitution reactions. For example, 1-iodo-2,3,4,5-tetramethylbenzene can undergo further halogenation or nitration.
Oxidation Reactions: These compounds can be oxidized to form corresponding carboxylic acids. For instance, 1,2,3,4,5,6-hexaethylbenzene can be oxidized to hexaethylbenzene carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of 1-iodo-2,3,4,5-tetramethylbenzene can yield 2,3,4,5-tetramethylbenzene by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens in the presence of catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Halogenated or nitrated derivatives.
Oxidation: Carboxylic acids.
Reduction: Dehalogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
These compounds are used as intermediates in organic synthesis. Their unique structures allow for the study of steric and electronic effects in aromatic substitution reactions.
Biology
In biological research, these compounds can be used as probes to study enzyme-substrate interactions due to their distinct aromatic properties.
Medicine
While not directly used as drugs, derivatives of these compounds can serve as precursors in the synthesis of pharmaceuticals.
Industry
In the industrial sector, these compounds are used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism by which these compounds exert their effects is primarily through their aromatic nature, which allows them to participate in various chemical reactions. The presence of ethyl and methyl groups influences the electron density on the benzene ring, affecting reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.
Tetramethylbenzene: Similar but lacks the iodine substituent.
Uniqueness
1,2,3,4,5,6-Hexaethylbenzene: is unique due to the presence of six ethyl groups, which significantly alter its physical and chemical properties compared to hexamethylbenzene. 1-iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of an iodine atom, which makes it a useful intermediate for further functionalization.
These compounds’ distinct structures and reactivities make them valuable in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C28H43I |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexaethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C18H30.C10H13I/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3;1-6-5-10(11)9(4)8(3)7(6)2/h7-12H2,1-6H3;5H,1-4H3 |
Clave InChI |
MMXONAWTZOWAMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1CC)CC)CC)CC)CC.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


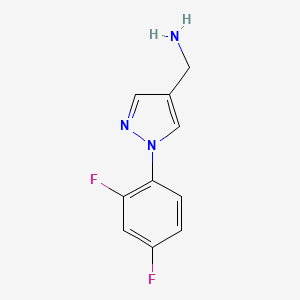
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
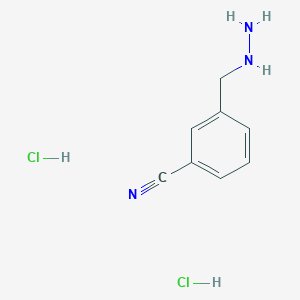

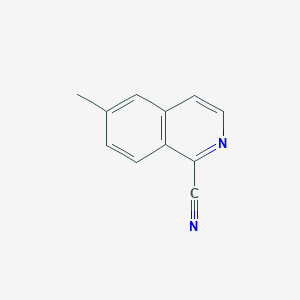
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
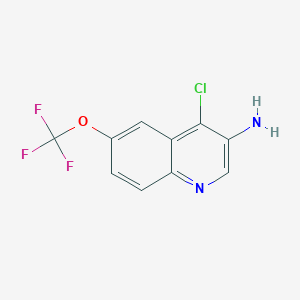
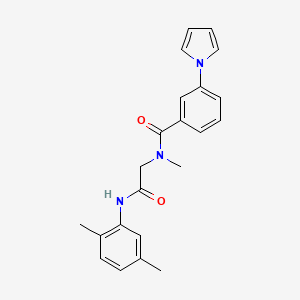
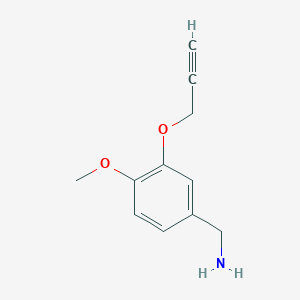
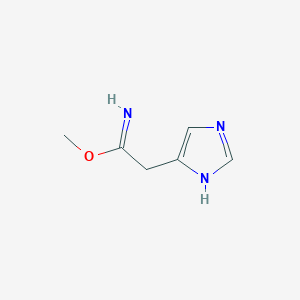
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)

